N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a furan-2-ylmethyl group. This compound is structurally tailored for applications in medicinal chemistry, leveraging its hybrid aromatic-heterocyclic framework for target-specific interactions .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-15-6-4-13(5-7-15)17(19)18(11-16-3-2-9-23-16)14-8-10-24(20,21)12-14/h2-7,9,14H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOBXCOGQTVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide is a synthetic compound with significant potential in pharmacology due to its complex structure and diverse functional groups. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 363.4 g/mol. Its structure includes a tetrahydrothiophene ring, a furan moiety, and a methoxybenzamide group, which contribute to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Antioxidant Activity : The presence of the thiophene ring suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : The amide functional group may facilitate binding to enzyme active sites, inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can prevent tumor growth.
- Receptor Binding : The furan moiety can enhance binding affinity to specific receptors involved in cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that derivatives similar to this compound inhibited cell proliferation in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a promising avenue for further research into its potential as an anti-cancer agent.
Case Study: Antioxidant Properties
Another research project focused on the antioxidant capabilities of thiophene derivatives indicated that these compounds could significantly reduce oxidative stress markers in cellular models. The study utilized DPPH and ABTS assays to quantify radical scavenging activities, demonstrating that modifications to the thiophene structure enhanced antioxidant efficacy.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study showed that modifications in the furan structure enhanced antibacterial activity against pathogens such as E. coli. The compound demonstrated efficacy comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Anti-inflammatory Effects
In vivo studies have shown that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide significantly reduces paw edema in rat models. This effect is linked to decreased levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory conditions.
Analgesic Properties
The compound has been tested for analgesic effects in comparative studies against conventional analgesics like morphine. Certain derivatives exhibited superior pain relief without the side effects commonly associated with opioids, highlighting their therapeutic promise.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple synthetic steps, including:
- Formation of the tetrahydrothiophene core.
- Introduction of the furan and methoxybenzamide functionalities.
- Purification and characterization of the final product.
These synthetic pathways demonstrate the compound's versatility as a building block in organic synthesis, allowing for the creation of various derivatives with tailored properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzamide ring, the nature of the heterocyclic moieties, and alkyl/aryl groups. Key examples include:
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s IR spectrum would exhibit a strong C=O stretch (~1660–1680 cm⁻¹) from the benzamide, similar to hydrazinecarbothioamides in . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the sulfone’s oxidation state .
- Solubility: The sulfone group increases polarity compared to non-oxidized thiophene analogs, improving aqueous solubility but reducing membrane permeability. Methoxy and furan groups contribute to moderate logP values (~2–3) .
Research Findings and Key Differentiators
Electronic Effects: The sulfone group in the target compound increases electrophilicity at the benzamide carbonyl, enhancing hydrogen-bond acceptor capacity compared to non-sulfonated analogs .
Synthetic Complexity : Copper-catalyzed methods () are unnecessary for the target compound, simplifying synthesis relative to triazole or diazepine derivatives .
Biological Specificity : Unlike halogenated analogs (), the target’s furan and methoxy groups may reduce toxicity while maintaining target affinity, making it suitable for therapeutic exploration .
Q & A
Q. What are the standard synthetic protocols for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Amidation : Coupling 4-methoxybenzoic acid derivatives with amines using agents like EDCI/HOBt.
- Functionalization : Introducing the tetrahydrothiophene-dioxid group via nucleophilic substitution or oxidation.
- Purification : Silica gel chromatography or recrystallization to isolate the compound . Key reagents include sodium borohydride (reduction) and palladium catalysts (cross-coupling). Reaction conditions (pH 7–9, 60–80°C) are critical for yield optimization .
Q. How is the compound structurally characterized in academic research?
Characterization employs:
- NMR Spectroscopy : H and C NMR confirm substituent connectivity and stereochemistry. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration when crystals are obtainable .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxidotetrahydrothiophene and benzamide groups. Experimental determination via saturation shake-flask method is recommended .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Thermal stability is assessed via TGA/DSC, showing decomposition above 200°C .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Parameter Screening : Use DoE (Design of Experiments) to test variables like temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading. For example, palladium-catalyzed couplings require inert atmospheres to prevent catalyst deactivation .
- Byproduct Analysis : LC-MS monitors intermediates; quenching with aqueous NHCl reduces halogenated impurities .
Q. What mechanisms explain the compound’s potential biological activity?
Hypothesized pathways include:
- Kinase Inhibition : The furan and dioxidotetrahydrothiophene moieties may bind ATP pockets in kinases (e.g., MAPK).
- Receptor Modulation : Structural analogs interact with GPCRs or nuclear receptors, validated via competitive binding assays . Methodological validation requires:
- Enzyme Assays : IC determination using fluorescence-based kinase assays .
- Molecular Docking : Simulations (AutoDock Vina) predict binding poses .
Q. How can contradictory data on biological activity between studies be resolved?
- Assay Standardization : Compare protocols (e.g., cell lines, incubation times). For instance, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to observed effects .
Q. What strategies are effective for predicting logP and pKa values computationally?
- Software Tools : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (predicted ~2.5 due to methoxy and dioxidotetrahydrothiophene groups).
- Experimental Validation : Compare with shake-flask/HPLC-measured values to refine computational models .
Q. What purification challenges arise with this compound, and how are they addressed?
- Challenges : Low solubility in common solvents and column decomposition (e.g., silica-induced degradation) .
- Solutions :
- HPLC Purification : Use C18 columns with acetonitrile/water gradients.
- Alternative Matrices : Switch to Florisil or alumina for acid-sensitive compounds .
Key Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC with amylose columns to resolve enantiomers .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways .
- Biological Screening : Prioritize phenotypic assays (e.g., cytotoxicity in HeLa cells) before target-based approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
